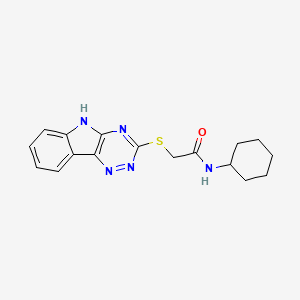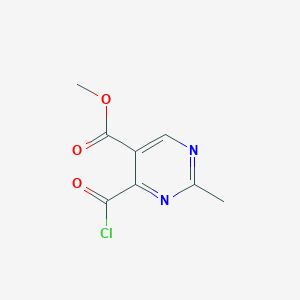
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Hydrolysis: Formation of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: Formation of 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate.
Scientific Research Applications
Chemistry: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and the effects of structural modifications on biological activity.
Medicine: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a useful intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but with a benzene ring instead of a pyrimidine ring.
4-(Chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid: The carboxylic acid form of the compound.
Methyl 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate: The reduced form of the compound.
Uniqueness: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is unique due to the presence of both the chlorocarbonyl and ester functional groups on the pyrimidine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
CAS No. |
241470-00-8 |
|---|---|
Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
methyl 4-carbonochloridoyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7ClN2O3/c1-4-10-3-5(8(13)14-2)6(11-4)7(9)12/h3H,1-2H3 |
InChI Key |
FIFGZNVHOZUHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


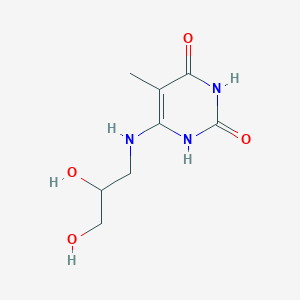
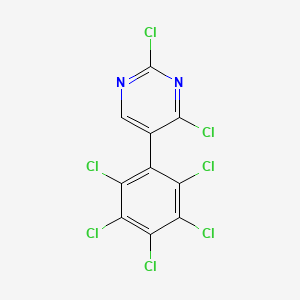
![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
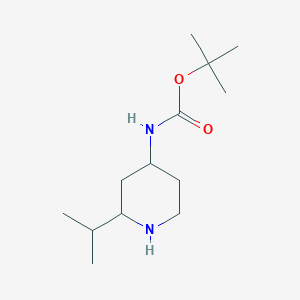
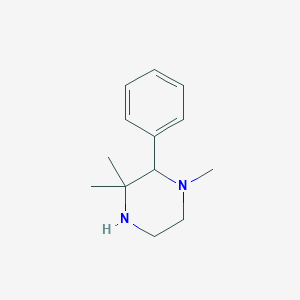
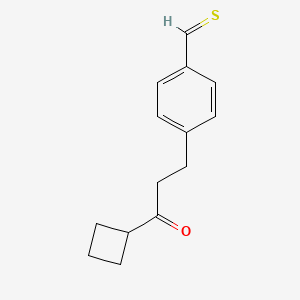
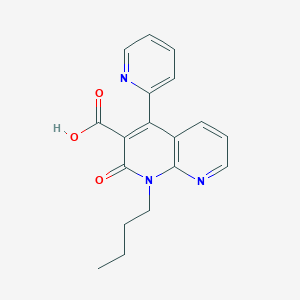
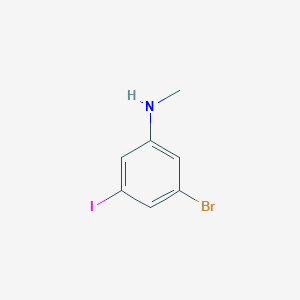
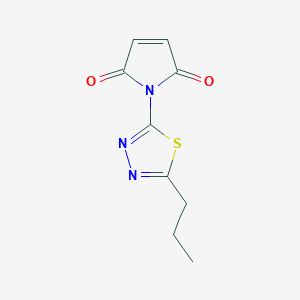
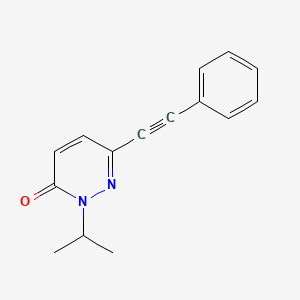

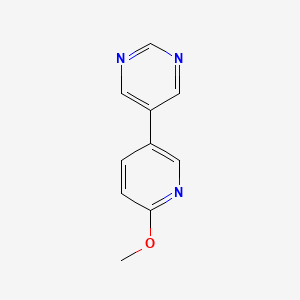
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
